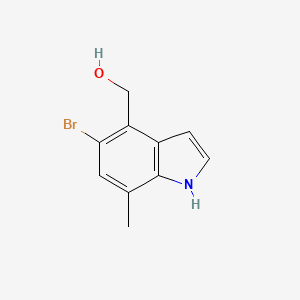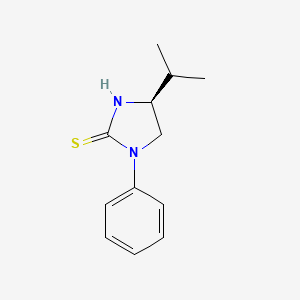![molecular formula C11H13ClOS B13900291 1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 1487812-68-9](/img/structure/B13900291.png)
1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one is an organic compound with a unique structure that includes a chloro-substituted phenyl ring and a propan-2-ylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-iodophenol and propan-2-thiol.
Formation of the Sulfanyl Group: The propan-2-thiol is reacted with the 5-chloro-2-iodophenol under basic conditions to form the 5-chloro-2-(propan-2-ylsulfanyl)phenol.
Ketone Formation: The phenol derivative is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and sulfanyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[5-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one: Similar structure but with a methylsulfanyl group instead of propan-2-ylsulfanyl.
1-[5-Chloro-2-(ethylsulfanyl)phenyl]ethan-1-one: Similar structure but with an ethylsulfanyl group instead of propan-2-ylsulfanyl.
Uniqueness
1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one is unique due to the presence of the propan-2-ylsulfanyl group, which can impart different chemical and biological properties compared to its methyl and ethyl analogs
Propriétés
Numéro CAS |
1487812-68-9 |
|---|---|
Formule moléculaire |
C11H13ClOS |
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
1-(5-chloro-2-propan-2-ylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C11H13ClOS/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-7H,1-3H3 |
Clé InChI |
LLFOWGBWRWFSMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=C(C=C(C=C1)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


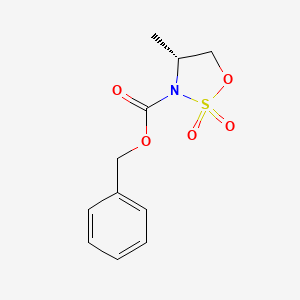
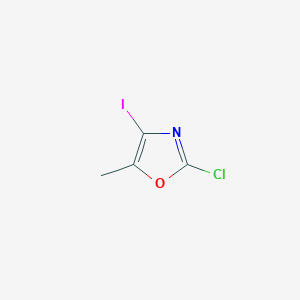

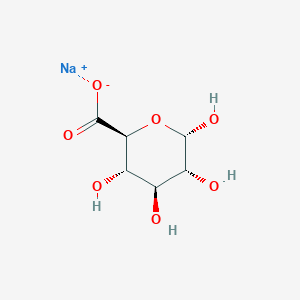
![Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate](/img/structure/B13900254.png)
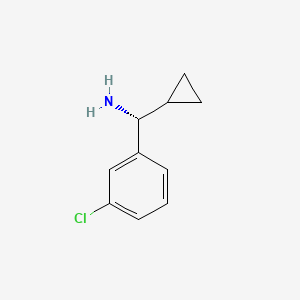
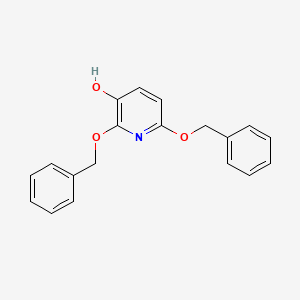

![[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol](/img/structure/B13900260.png)
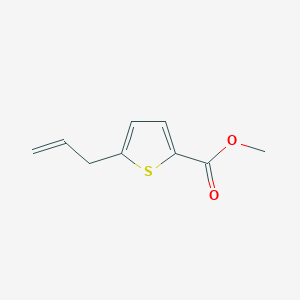
![(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13900266.png)
![Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13900267.png)
